methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15738796
InChI: InChI=1S/C12H13NO3/c1-12(2)8-6-7(10(14)16-3)4-5-9(8)13-11(12)15/h4-6H,1-3H3,(H,13,15)
SMILES:
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol

methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate

CAS No.:

Cat. No.: VC15738796

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate -

Specification

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
IUPAC Name methyl 3,3-dimethyl-2-oxo-1H-indole-5-carboxylate
Standard InChI InChI=1S/C12H13NO3/c1-12(2)8-6-7(10(14)16-3)4-5-9(8)13-11(12)15/h4-6H,1-3H3,(H,13,15)
Standard InChI Key CEKXMGCFNZQPQY-UHFFFAOYSA-N
Canonical SMILES CC1(C2=C(C=CC(=C2)C(=O)OC)NC1=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a bicyclic indole scaffold fused with a benzene and pyrrole ring. Key functional groups include:

  • Methyl ester at the 5-position, enhancing solubility in organic solvents .

  • 3,3-Dimethyl substitution, introducing steric bulk that influences reactivity and biological interactions .

  • 2-Oxo group, providing a carbonyl moiety capable of nucleophilic additions .

The SMILES notation O=C(OC)C1=CC=C2C(=C1)NC(=O)C2(C)C\text{O=C(OC)C}_1\text{=CC=C2C(=C1)NC(=O)C2(C)C} and InChIKey MCCNOZMFPKXJPI-UHFFFAOYSA-N offer precise structural representation.

Physicochemical Characteristics

  • Molecular weight: 219.24 g/mol.

  • Solubility: Predominantly soluble in organic solvents like dichloromethane and dimethyl sulfoxide due to the ester group .

  • Stability: The dihydro configuration and steric hindrance from dimethyl groups enhance stability under standard conditions .

Synthesis and Manufacturing

Fischer Indole Synthesis

The compound is typically synthesized via Fischer indole synthesis, a method involving cyclization of aryl hydrazines with carbonyl compounds. For example, reacting a substituted phenylhydrazine with a ketone precursor under acidic conditions yields the indole core.

Esterification of Carboxylic Acid Precursors

An alternative route involves esterifying 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid (CAS: 129912-25-0) with methanol in the presence of a catalyst like sulfuric acid . This method achieves high yields and scalability for industrial production .

Table 1: Comparison of Synthesis Methods

MethodStarting MaterialsYield (%)Scalability
Fischer IndolePhenylhydrazine, ketones60–75Moderate
EsterificationCarboxylic acid, methanol85–90High

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing small-molecule inhibitors and antiviral agents . For instance, its ester group can be hydrolyzed to carboxylic acids for further functionalization .

Dyes and Pigments

Industrial applications leverage its aromatic structure to produce azo dyes, which exhibit vibrant colors and high stability. Modifications at the 5-position alter absorption spectra, enabling customization for textile and printing industries.

Table 2: Industrial Applications vs. Pharmaceutical Uses

ApplicationKey Feature UtilizedExample Product
DyesAromatic indole coreTextile azo dyes
Drug DevelopmentEster functionalizationKinase inhibitors

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modifications to the indole core could optimize bioavailability and target selectivity .

  • Clinical Trials: Validating anticancer and antimicrobial efficacy in vivo is critical for translational applications.

  • Green Synthesis: Developing catalytic methods to reduce waste in large-scale production .

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